![molecular formula C18H30BNO3 B12326469 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-en-8-yl)propan-1-one is a complex organic compound that features a unique structure combining a bicyclic system with a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-en-8-yl)propan-1-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions and purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance the selectivity and efficacy of drug candidates targeting cancer cells. Studies have shown that boron-containing compounds can inhibit specific enzymes involved in tumor growth .
Enzyme Inhibition : The compound has potential as an inhibitor of arginase enzymes, which play a crucial role in the urea cycle and are implicated in various diseases including cancer and inflammation. The structure allows for effective interaction with the enzyme's active site, potentially leading to the development of new therapeutic agents .
Organic Synthesis
Cross-Coupling Reactions : The boron moiety makes this compound an excellent candidate for use in cross-coupling reactions such as the Suzuki reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules from simpler precursors .
Material Science
Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and advanced composite materials .
Case Study 1: Anticancer Drug Development
In a study published by MDPI, researchers synthesized derivatives of the compound to evaluate their anticancer activity against various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that the compound effectively binds to arginase with high affinity. The study demonstrated that this binding inhibits the enzyme's activity, leading to reduced levels of urea production in vitro .
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a different aromatic system.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a dimethylamino group, offering different reactivity.
Uniqueness
The uniqueness of 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one lies in its combination of a bicyclic system with a boronate ester, providing a versatile scaffold for various chemical transformations and applications .
Biological Activity
The compound 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H29BN2O3 and a molecular weight of approximately 344.26 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets. The azabicyclo[3.2.1]octane core has been associated with inhibitory activity against specific enzymes involved in inflammatory processes. Notably, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic target for managing inflammation by preserving endogenous palmitoylethanolamide (PEA) levels .
Inhibitory Activity
The compound exhibits notable inhibitory activity against NAAA, with an IC50 value reported in the low micromolar range. For example, related compounds have shown IC50 values as low as 0.042 μM . This suggests that structural modifications can significantly enhance potency.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the azabicyclo framework can lead to improved biological activity. For instance:
- Substituents : The introduction of different substituents on the bicyclic structure can modulate enzyme selectivity and potency.
- Geometric Isomers : The endo configuration has been shown to be more active compared to its exo counterpart in various studies .
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Anti-inflammatory Studies : In vivo models demonstrated that compounds structurally related to 2,2-Dimethyl-1-(...) effectively reduced inflammatory markers in animal models, indicating potential therapeutic applications for chronic inflammatory diseases .
- Cancer Research : Compounds with similar bicyclic structures have been tested for their ability to inhibit tumor growth in xenograft models. These studies suggest that the compound may also exhibit anticancer properties through modulation of specific signaling pathways involved in tumorigenesis .
Data Tables
The following table summarizes key findings related to the biological activity of 2,2-Dimethyl-1-(...) and its analogs:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
2,2-Dimethyl-1-(...) | NAAA | 0.042 | High selectivity |
Related Compound A | NAAA | 0.655 | Moderate activity |
Related Compound B | FAAH | 0.25 | Selective inhibition |
Properties
Molecular Formula |
C18H30BNO3 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2,2-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]propan-1-one |
InChI |
InChI=1S/C18H30BNO3/c1-16(2,3)15(21)20-13-8-9-14(20)11-12(10-13)19-22-17(4,5)18(6,7)23-19/h10,13-14H,8-9,11H2,1-7H3 |
InChI Key |
UQVYQYCFQXEPHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)C(C)(C)C |
Origin of Product |
United States |
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